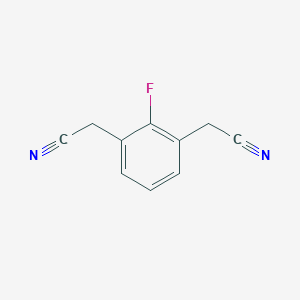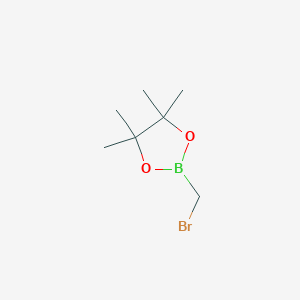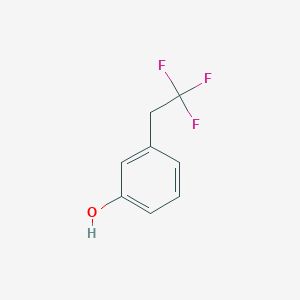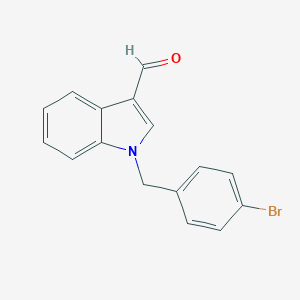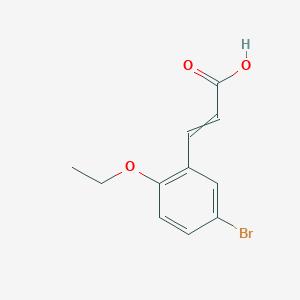
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, also known as HDMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. HDMPC has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide exerts its biological activity by binding to specific targets, such as HDACs and chitin synthase, and inhibiting their activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can alter gene expression patterns and induce cell death in cancer cells. Chitin synthase is an enzyme that is essential for fungal cell wall synthesis. By inhibiting chitin synthase activity, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent fungal cell wall formation and lead to fungal cell death.
Biochemical and Physiological Effects:
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can induce cell death by inhibiting HDAC activity and altering gene expression patterns. In fungal cells, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can prevent cell wall formation and lead to cell death. In addition, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and availability. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be synthesized using various methods, and its structure can be characterized using spectroscopic techniques such as NMR and MS. However, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide treatment in lab experiments.
Direcciones Futuras
There are several future directions for (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide research, including the development of more efficient synthesis methods, the optimization of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives for specific targets, and the exploration of new applications in various fields. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide derivatives could be optimized for specific cancer types and combined with other anticancer agents to enhance their efficacy. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a tool to study the structure and function of other proteins that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide could be used as a precursor for the synthesis of new MOFs with enhanced properties for gas storage and separation. Overall, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has great potential for further research and development in various fields.
Métodos De Síntesis
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with N-methylhydroxylamine, followed by reduction with sodium borohydride. Another method involves the reaction of pyrrole-2-carboxylic acid with hydroxylamine-O-sulfonic acid, followed by reduction with sodium borohydride. These methods have been optimized to yield high purity (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide, which can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has also been shown to have antifungal properties by inhibiting the activity of chitin synthase, which is an enzyme that is essential for fungal cell wall synthesis. In biochemistry, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a tool to study the structure and function of proteins, particularly those that contain iron-sulfur clusters. In materials science, (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propiedades
Número CAS |
170747-75-8 |
|---|---|
Nombre del producto |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Clave InChI |
MIGFLYFLCABTNL-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
SMILES |
CC1C=CC(N1C(=O)NO)C |
SMILES canónico |
CC1C=CC(N1C(=O)NO)C |
Sinónimos |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




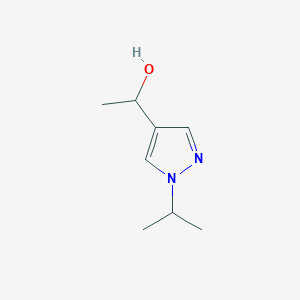


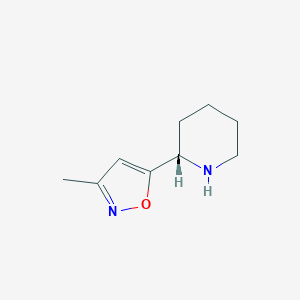
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

